molecular formula C6H4BrClO4S2 B1422959 Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 1306606-67-6

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No.: B1422959
CAS No.: 1306606-67-6
M. Wt: 319.6 g/mol
InChI Key: IRAYQSPTRMDCHJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate typically involves the bromination and chlorosulfonation of thiophene derivatives. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and chlorosulfonyl groups can influence its binding affinity and specificity towards these targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical behavior and applications.

Properties

IUPAC Name

methyl 4-bromo-5-chlorosulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO4S2/c1-12-5(9)4-2-3(7)6(13-4)14(8,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAYQSPTRMDCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate
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Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate
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